molecular formula C11H14O2S B8532204 5-Thiophen-3-yl-heptane-2,4-dione

5-Thiophen-3-yl-heptane-2,4-dione

Cat. No.: B8532204
M. Wt: 210.29 g/mol
InChI Key: CUWJMACXVKDYQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Thiophen-3-yl-heptane-2,4-dione is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H14O2S

Molecular Weight

210.29 g/mol

IUPAC Name

5-thiophen-3-ylheptane-2,4-dione

InChI

InChI=1S/C11H14O2S/c1-3-10(9-4-5-14-7-9)11(13)6-8(2)12/h4-5,7,10H,3,6H2,1-2H3

InChI Key

CUWJMACXVKDYQQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CSC=C1)C(=O)CC(=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

EtMgBr (6.69 ml, 13 mmol, 2 M in ethyl ether) in benzene (10 ml) was cooled to zero degrees C., and tBuOH (1.28 ml, 13 mmol) was slowly added. The reaction mixture was stirred at zero degrees C. for 5 minutes, then acetone (530 ul, 7 mmol) was added, followed by a solution of 2-Bromo-1-thiophen-3-yl-butan-1-one (1.3 g, 6 mmol) in 3 ml benzene via cannula. The reaction mixture was heated to reflux for 1 hour, and acetone (250 ul) was added. The reaction mixture was heated 2 hours more at reflux. The reaction was cooled, quenched with 1 N HCl (10 ml), extracted three times with diethyl ether, washed brine, and dried over magnesium sulfate. The solvent was removed in vacuo and the residue chromatographed (5% ethyl acetate/hexanes) to give 247 mg of 2-Bromo-1-thiophen-3-yl-butan-1-one starting material and 520 mg of 5-Thiophen-3-yl-heptane-2,4-dione, 44%.
Quantity
6.69 mL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
1.28 mL
Type
reactant
Reaction Step Two
Quantity
530 μL
Type
reactant
Reaction Step Three
Quantity
1.3 g
Type
reactant
Reaction Step Four
Quantity
250 μL
Type
reactant
Reaction Step Five

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.